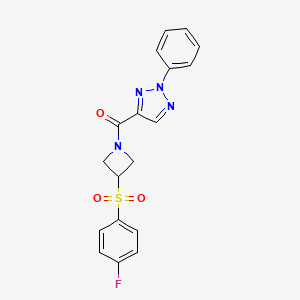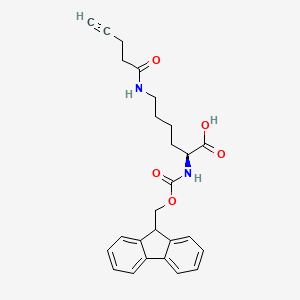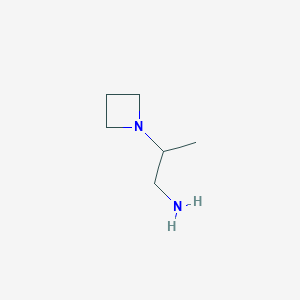
Ethyl 2-(oxetan-3-ylidene)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(oxetan-3-ylidene)butanoate: is a chemical compound with the molecular formula C9H14O3 . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether.
Mécanisme D'action
Mode of Action
. This suggests that Ethyl 2-(oxetan-3-ylidene)butanoate may interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Oxetanes are known to be involved in various biochemical processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Analyse Biochimique
Biochemical Properties
The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available literature detailing the effects of this compound on various types of cells and cellular processes .
Molecular Mechanism
There is no available literature providing a thorough explanation of the mechanism of action of this product .
Temporal Effects in Laboratory Settings
There is no available literature discussing the changes in the effects of this product over time in laboratory settings .
Dosage Effects in Animal Models
There is no available literature describing how the effects of Ethyl 2-(oxetan-3-ylidene)butanoate vary with different dosages in animal models .
Metabolic Pathways
There is no available literature describing the metabolic pathways that this product is involved in .
Transport and Distribution
There is no available literature describing how this product is transported and distributed within cells and tissues .
Subcellular Localization
There is no available literature describing the subcellular localization of this product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(oxetan-3-ylidene)butanoate typically involves the formation of the oxetane ring followed by esterification. One common method is the Horner–Wadsworth–Emmons reaction to form the oxetane ring, followed by esterification with ethanol under acidic conditions . The reaction conditions often require a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like THF (tetrahydrofuran) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes rigorous purification steps such as distillation and recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(oxetan-3-ylidene)butanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxetane derivatives.
Applications De Recherche Scientifique
Ethyl 2-(oxetan-3-ylidene)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Ethyl 2-(oxetan-3-ylidene)butanoate can be compared with other oxetane-containing compounds such as:
- Methyl 2-(oxetan-3-ylidene)acetate
- Ethyl 2-(azetidin-3-ylidene)butanoate
Uniqueness:
Propriétés
IUPAC Name |
ethyl 2-(oxetan-3-ylidene)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIGQBFCWJMCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1COC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2754441.png)


![1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2754448.png)
![[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2754449.png)
![N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2754450.png)







